(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol
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Overview
Description
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol is a compound that combines two distinct chemical structures: a cyclohexene dicarboxylic acid and a dihydropyrimidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
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Synthesis of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid
Starting Material: Cyclohexene
Reaction: Oxidation of cyclohexene using potassium permanganate in an aqueous medium to form cyclohexene-1,2-diol.
Further Reaction: Oxidation of cyclohexene-1,2-diol using sodium periodate to form (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid.
Conditions: The reactions are typically carried out at room temperature with continuous stirring.
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Synthesis of 2-imino-1,2-dihydropyrimidin-1-ol
Starting Material: Urea and ethyl acetoacetate
Reaction: Biginelli reaction involving urea, ethyl acetoacetate, and an aldehyde in the presence of an acid catalyst to form 2-imino-1,2-dihydropyrimidin-1-ol.
Conditions: The reaction is carried out under reflux conditions with an acid catalyst such as hydrochloric acid.
Industrial Production Methods
The industrial production of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol involves large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, sodium periodate
Conditions: Aqueous medium, room temperature
Products: Formation of carboxylic acids from alkenes and diols
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperature
Products: Formation of alcohols from carboxylic acids and ketones
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Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the nucleophile and substrate
Products: Formation of substituted derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, sodium periodate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid catalysts such as hydrochloric acid for Biginelli reaction
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Substituted derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Biochemical Studies: It is used in studies to understand biochemical pathways and mechanisms.
Medicine
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacology: It is used in pharmacological studies to explore its effects on various biological targets.
Industry
Material Science: The compound is used in the development of new materials with specific properties.
Agriculture: It is explored for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid; 2-imino-1,2-dihydropyrimidin-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting biochemical pathways. In pharmacological studies, it has been shown to modulate signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1,2-dicarboxylic acid: Similar structure but lacks the dihydropyrimidinone moiety.
Dihydropyrimidinone derivatives: Similar structure but lacks the cyclohexene dicarboxylic acid moiety.
Uniqueness
Structural Combination: The unique combination of cyclohexene dicarboxylic acid and dihydropyrimidinone moieties gives the compound distinct chemical properties.
Properties
Molecular Formula |
C12H15N3O5 |
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Molecular Weight |
281.26 g/mol |
IUPAC Name |
(1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid;1-hydroxypyrimidin-2-imine |
InChI |
InChI=1S/C8H10O4.C4H5N3O/c9-7(10)5-3-1-2-4-6(5)8(11)12;5-4-6-2-1-3-7(4)8/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12);1-3,5,8H/t5-,6-;/m1./s1 |
InChI Key |
GAAOOTNUVONOQR-KGZKBUQUSA-N |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(=O)O.C1=CN(C(=N)N=C1)O |
Origin of Product |
United States |
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